molecular formula C18H19ClN4 B2775726 3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890633-46-2

3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2775726
CAS RN: 890633-46-2
M. Wt: 326.83
InChI Key: ITVRZWFNTTXNHP-UHFFFAOYSA-N
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Description

The compound “3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be characterized and confirmed through several dimeric forms optimized at three DFT levels . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, can be established, and how they affect the molecular properties .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, leading to the subsequent loss of a water molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These groups improve both the absorption and emission behaviors . All tested compounds complied with Lipinski and Veber rules, as they possess fewer than 5 HBD, fewer than 10 HBA, MW below 500 Da, log p value < 5, NBR fewer than 10 and PSA value lower than 140 Å .

Future Directions

The future directions for pyrazolo[1,5-a]pyrimidines include the development of a novel library of compounds focused on future COPD treatment . Additionally, through molecular docking calculations, new substituents with more interactions can be identified at the molecular level .

properties

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-12-11-16(22-9-5-6-10-22)23-18(20-12)17(13(2)21-23)14-7-3-4-8-15(14)19/h3-4,7-8,11H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVRZWFNTTXNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

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